molecular formula C21H26N2O5 B5073458 1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine;oxalic acid

1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine;oxalic acid

Cat. No.: B5073458
M. Wt: 386.4 g/mol
InChI Key: XQWVVXYNCRHXGS-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient methods for producing large quantities of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methylphenyl)piperazine

Comparison: 1-[(4-Methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds. For example, the presence of the methoxy and methyl groups may influence its binding affinity to molecular targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-16-5-3-4-6-19(16)21-13-11-20(12-14-21)15-17-7-9-18(22-2)10-8-17;3-1(4)2(5)6/h3-10H,11-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWVVXYNCRHXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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